molecular formula C19H17N3O3S B2961368 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428375-19-2

2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No.: B2961368
CAS No.: 1428375-19-2
M. Wt: 367.42
InChI Key: ZVCMQAYGLRUATG-UHFFFAOYSA-N
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Description

This compound, 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide, is a structural analog of valdecoxib, a known selective cyclooxygenase-2 (COX-2) inhibitor. Its primary research value lies in the investigation of the COX-2 enzyme pathway and its role in inflammation, pain, and cellular proliferation. Researchers utilize this compound to probe the structure-activity relationships of COX-2 inhibitors, particularly the role of the isoxazole and benothiadiazine rings in conferring selectivity and potency. Studies on such analogs are crucial for understanding the downstream effects of prostaglandin suppression and for exploring potential applications in models of inflammation and cancer. For instance, research into related COX-2 inhibitors has shown their involvement in modulating apoptosis and angiogenesis in certain cancer cell lines. This reagent serves as a critical tool for biochemical and pharmacological studies aimed at dissecting the complex roles of COX-2 in disease pathophysiology, without the clinical complications associated with earlier coxibs. Its use is fundamental in academic and institutional settings for advancing knowledge of eicosanoid biology and for the potential development of novel therapeutic agents.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(14(2)25-21-13)12-22-20-19(15-8-4-3-5-9-15)16-10-6-7-11-18(16)26(22,23)24/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMQAYGLRUATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity by reviewing recent studies and findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a benzo-thiadiazine core with a dimethylisoxazole side chain. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, and it exhibits unique physicochemical properties that contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo-thiadiazines possess significant antimicrobial properties against various bacterial strains. The presence of the isoxazole moiety is believed to enhance this activity due to its electron-withdrawing nature, which may improve interaction with microbial targets.
  • Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, in vitro studies demonstrated that certain derivatives of benzo-thiadiazines had IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.5
AnticancerMCF-716.19 ± 1.35
AnticancerHCT-11617.16 ± 1.54

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazine derivatives against common pathogens. The results indicated that compounds with an isoxazole substituent exhibited enhanced antibacterial activity compared to their non-isoxazole counterparts. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 2: Anticancer Activity

In a recent investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the fusion of a benzene ring with a 1,2,3-thiadiazine system and its substitution pattern. Key analogues include:

Compound Name Core Structure Substituents Biological Activity/Application Reference
NN414 (6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) Thieno-thiadiazine Chloro, methylcyclopropylamino KATP channel stimulation (antidiabetic)
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide 1,2,5-Thiadiazol-3-one Benzoyl, phenyl Antimicrobial, enzyme inhibition
3-Phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine Phenyl Synthetic intermediate for drug design

Key Observations :

  • Substituent Influence: The 3,5-dimethylisoxazole-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to NN414’s chloro and methylcyclopropylamino groups. This could improve blood-brain barrier penetration or pharmacokinetics .
  • Core Heterocycle Differences: The benzo[e][1,2,3]thiadiazine core distinguishes the target compound from NN414 (thieno-thiadiazine) and 1,2,5-thiadiazol-3-one derivatives.
Pharmacological and Physicochemical Properties
  • Solubility: The sulfonyl groups (1,1-dioxide) enhance water solubility relative to non-sulfonated analogues, a feature shared with NN414 and 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide .
  • Bioactivity : NN414’s KATP channel activation suggests that the target compound’s electron-deficient thiadiazine core may similarly interact with ion channels or enzymes, though its isoxazole substituent could modulate selectivity .

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